Perivin
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Overview
Description
Perivin, also known as Perivine, is an organic compound with the chemical formula C20H22N2O3. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its ability to stabilize the retinoblastoma-associated proteins (RbAp48) complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perivin can be synthesized through various chemical reactions involving pyrrolidine derivatives. The synthesis typically involves the reaction of pyrrolidine with other organic compounds under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Perivin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Perivin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating Alzheimer’s disease and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Perivin exerts its effects by stabilizing the retinoblastoma-associated proteins (RbAp48) complex, which is involved in regulating cellular processes and gene expression. This stabilization helps in mitigating the effects of Alzheimer’s disease by improving memory and cognitive functions. The molecular targets and pathways involved include the RbAp48 complex and associated signaling pathways .
Comparison with Similar Compounds
Perivin is unique compared to other similar compounds due to its specific ability to stabilize the RbAp48 complex. Similar compounds include:
Vobasine: Known for its hypotensive and muscle relaxant activity.
Coronaridine: Exhibits similar therapeutic properties but with different molecular targets.
Dichomine: Another compound with muscle relaxant activity but distinct chemical structure
Properties
IUPAC Name |
methyl 15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTORRNHKYVXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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